3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID
Overview
Description
3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID is a useful research compound. Its molecular formula is C24H30N2O4S and its molecular weight is 442.6 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[({3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is 442.19262862 g/mol and the complexity rating of the compound is 765. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Bicyclic Skeletons in ε-Amino Acids Synthesis : Research on ε-amino acids based on bicyclic skeletons, such as bicyclo[3.3.0]octane-5-amino-1-carboxylic acids, demonstrates advanced techniques in solid-phase synthesis, leveraging bicyclic compounds for peptide research and drug development (Yeo et al., 2006).
Asymmetric Diels–Alder Cycloadditions : The study on asymmetric Diels–Alder cycloaddition of 1-Aminocyclohexadiene to Chiral Acrylate highlights the synthesis of enantiopure bicyclic β-amino acids, which are critical in the development of novel pharmaceuticals (Songis et al., 2007).
Three-component Condensation Reactions : A study on the synthesis of benzo[c]thiophenes via acid-induced three-component reactions demonstrates the potential of cyclohexylamine-based compounds in creating complex chemical structures, which could be relevant to the synthesis or modification of the compound (Bossio et al., 1996).
Applications in Medicinal Chemistry
Conformationally Restricted Amino Acids : Research on enantiopure pyrrolizidinone amino acid synthesis and its potential as conformationally rigid dipeptide surrogates illustrates the importance of bicyclic compounds in studying conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).
Bicyclic Amino Acids in Transport Applications : The synthesis and study of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids reveal their specificity to membrane transport systems in cells, highlighting the potential biomedical applications of bicyclic amino acids (Christensen et al., 1983).
Properties
IUPAC Name |
3-[[3-(cyclohexylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4S/c27-21(18-13-9-11-14(12-10-13)19(18)24(29)30)26-23-20(16-7-4-8-17(16)31-23)22(28)25-15-5-2-1-3-6-15/h9,11,13-15,18-19H,1-8,10,12H2,(H,25,28)(H,26,27)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRPMRAPSOBWHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4C5CCC(C4C(=O)O)C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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